N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride

CAS No.: 2044837-68-3

Cat. No.: VC2770619

Molecular Formula: C7H17ClN2O2S

Molecular Weight: 228.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044837-68-3 |

|---|---|

| Molecular Formula | C7H17ClN2O2S |

| Molecular Weight | 228.74 g/mol |

| IUPAC Name | N-methyl-1-piperidin-3-ylmethanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-3-2-4-9-5-7;/h7-9H,2-6H2,1H3;1H |

| Standard InChI Key | OYLURBXARKRKEG-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)CC1CCCNC1.Cl |

| Canonical SMILES | CNS(=O)(=O)CC1CCCNC1.Cl |

Introduction

Chemical Structure and Properties

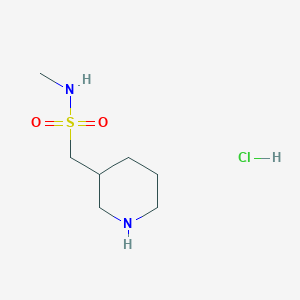

N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride features a piperidine ring linked to a methanesulfonamide group, with a methyl substituent on the nitrogen atom of the sulfonamide moiety. The addition of a hydrochloride group creates a salt form that significantly alters the compound's solubility profile.

Basic Identification Data

The compound is characterized by the following identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 2044837-68-3 |

| Molecular Formula | C₇H₁₇ClN₂O₂S |

| Molecular Weight | 228.74 g/mol |

| IUPAC Name | N-methyl-1-piperidin-3-ylmethanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-3-2-4-9-5-7;/h7-9H,2-6H2,1H3;1H |

| Standard InChIKey | OYLURBXARKRKEG-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)CC1CCCNC1.Cl |

| Physical Form | Powder |

| Purity (Commercial) | ≥95% |

The molecular structure consists of a six-membered piperidine ring with a methanesulfonamide group attached at the 3-position. The sulfonamide nitrogen is methylated, and the entire structure exists as a hydrochloride salt .

Physical and Chemical Properties

The hydrochloride form significantly enhances the compound's solubility in aqueous solutions, making it particularly valuable for biological testing and pharmaceutical applications that require water solubility. As a salt, it exhibits greater stability under storage conditions compared to its free base form. The compound typically appears as a white to off-white crystalline powder with hygroscopic properties .

Structural Characteristics and Functional Groups

Key Structural Features

The structure of N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride contains several key functional groups that determine its chemical behavior:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to the compound's basic properties and potential pharmacological activity.

-

Methanesulfonamide group: Contains the S=O bonds that characterize sulfonamides and contributes to potential biological activity.

-

N-methyl substituent: Enhances lipophilicity compared to unmethylated analogs, potentially improving membrane permeability.

-

Hydrochloride salt: Formed by protonation of the piperidine nitrogen, enhancing water solubility .

Biological Activities

Sulfonamide Class Characteristics

N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride belongs to the sulfonamide class of compounds, which are primarily known for their antibacterial properties. Sulfonamides typically act by inhibiting bacterial growth through interference with folic acid synthesis, specifically by mimicking para-amino benzoic acid, a substrate necessary for bacterial folate synthesis .

Research Applications

Chemical Research Applications

N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with specific biological targets. Its well-defined functional groups provide multiple sites for further chemical modification.

Pharmaceutical Research

The compound has potential applications in pharmaceutical research:

-

As a potential antimicrobial agent based on the sulfonamide pharmacophore

-

As an intermediate in the synthesis of more complex pharmaceutical compounds

-

As a structural scaffold for developing enzyme inhibitors or receptor modulators

-

In structure-activity relationship studies to explore the effects of N-methylation on biological activity

Comparison with Related Compounds

Table 2 provides a comparison between N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride and structurally related compounds:

| Compound | Key Structural Difference | Potential Impact on Activity |

|---|---|---|

| N-((3S)-piperidin-3-yl)methanesulfonamide hydrochloride | Lacks N-methyl group on sulfonamide | Lower lipophilicity, different hydrogen bonding pattern |

| N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride | Specific (R)-stereochemistry | Different spatial arrangement affecting target interactions |

| N-methyl-1-(piperidin-3-yl)methanesulfonamide (free base) | No hydrochloride salt | Lower water solubility, different bioavailability profile |

The presence or absence of the N-methyl group and the stereochemistry at the piperidine 3-position can significantly affect biological activity and physicochemical properties .

Physical and Chemical Properties

Solubility Profile

As a hydrochloride salt, N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride exhibits enhanced solubility in aqueous solutions compared to its free base form. This property makes it particularly suitable for biological testing and pharmaceutical applications that require water solubility .

Stability Considerations

The compound is generally stable under normal laboratory storage conditions but may be hygroscopic due to its salt nature. Proper storage in sealed containers at room temperature or under refrigeration is typically recommended to maintain its integrity over extended periods .

| Hazard Statement | Classification | Precautionary Information |

|---|---|---|

| H315 | Causes skin irritation | Use protective gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Avoid breathing dust |

These hazard classifications are typical for many research chemicals with irritant properties .

Applications in Drug Discovery

Structure-Activity Relationships

The specific structural features of N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride provide interesting opportunities for structure-activity relationship studies:

-

The N-methyl group enhances lipophilicity compared to unmethylated analogs, potentially improving membrane permeability

-

The piperidine ring offers a scaffold that can be further modified at multiple positions

-

The sulfonamide group provides a relatively acidic NH that can participate in hydrogen bonding with target proteins

-

The hydrochloride salt form improves aqueous solubility while maintaining the core structure necessary for biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume